2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene is a synthetic organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This compound, characterized by its unique molecular structure, incorporates a thiophene ring and halogenated aryl groups, which are often associated with bioactive properties.
This compound belongs to the class of thiophenes, which are heterocyclic compounds containing sulfur. Thiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
The synthesis of 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene typically involves multiple steps, starting from readily available precursors. A common method includes:
Technical details regarding reaction conditions, catalysts, and purification methods are crucial for optimizing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound .
The molecular structure of 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene features:
Key structural data includes:
The compound participates in various chemical reactions typical for thiophenes, including:
Technical details such as reaction conditions (temperature, solvent choice) and yields are critical for understanding its reactivity profile .
The mechanism of action for 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene in biological systems involves:
Data on specific binding affinities or IC50 values against cancer cell lines (e.g., H20, H2227, H69) would provide further insights into its efficacy .
Relevant data on melting point, boiling point, and spectral properties (UV-Vis, IR spectra) should be gathered for comprehensive characterization .
The primary applications of 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene include:
Further research is necessary to explore its full therapeutic potential and mechanisms of action in various biological contexts .
The molecular architecture of 2-(3-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene positions it as a privileged intermediate in constructing the diarylmethane pharmacophore essential for SGLT2 inhibition. Sodium-glucose cotransporter 2 inhibitors function by blocking renal glucose reabsorption, thereby promoting urinary glucose excretion independently of insulin secretion—a mechanism particularly advantageous in late-stage diabetes management. This compound serves as the critical aromatic component that anchors the glucose-mimetic moiety in mature inhibitors through flexible methylene linkages, allowing optimal positioning within the SGLT2 transporter's hydrophobic pocket [2] [5].
Table 1: Key Synthetic Approaches to Diarylmethane Intermediates Using TiCl4-Mediated Chemistry
Entry | Diarylketone Intermediate | Lewis Acid (Equiv) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | 5a (Iodo derivative) | TiCl~4~ (1.5) | 0-30 | 4 | 91 |
2 | 5a (Iodo derivative) | AlCl~3~ (1.2) | 5-25 | 2.5 | 89 |
3 | 5b (Bromo derivative) | TiCl~4~ (1.5) | 0-30 | 4 | 88 |
6 | 5e (Methoxy derivative) | TiCl~4~ (1.5) | 5-25 | 2.3 | 80 |
Advanced synthetic routes leverage the reactivity of the iodine substituent for selective functionalization, while the methyl group provides steric modulation to enhance target selectivity over the closely related SGLT1 transporter. The fluorophenyl moiety contributes essential π-stacking interactions within the target protein's binding cleft, with the meta-fluorine positioning optimizing these interactions while maintaining metabolic stability [4] [5]. Recent process chemistry innovations employ titanium tetrachloride-mediated Friedel-Crafts acylation to construct the diarylketone precursor to this compound, achieving superior yields (91%) and operational advantages over conventional aluminum trichloride methodologies. The liquid nature of titanium tetrachloride facilitates large-scale handling, while its tolerance toward functionalized substrates minimizes protective group manipulations [2].
The carbonyl reduction to the methylene bridge exemplifies contemporary reductions in reagent costs. Traditional triethylsilane/boron trifluoride etherate systems (costing approximately $153 per mole of active hydride) deliver suboptimal yields (41%), while titanium tetrachloride/sodium borohydride systems ($7.70 per mole active hydride) achieve 85% yield through sequential reduction protocols. This transformation proceeds via initial borohydride reduction to the benzhydrol intermediate, followed by titanium-induced carbocation formation and hydride delivery, effectively removing the oxygen atom while preserving the sensitive iodine and fluorine substituents [2].
Table 2: Comparative Carbonyl Reduction Methodologies for Diarylmethane Synthesis
Entry | Reductant (Equiv) | Additive (Equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
1 | Triethylsilane (4.0) | BF~3~·OEt~2~ (3.8) | DCM/CH~3~CN | 0-25 | 4 | 41 |
8 | Sodium Borohydride (1.0) | TiCl~4~ (1.0) | DME | 70 | 3 | 64 |
9 | Sodium Borohydride (1.5) | TiCl~4~ (1.0) | DME | 70→50 | 2→5 | 85 |
Structural dissection reveals that 2-(3-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene shares significant homology with the lipophilic tail segment of canagliflozin (Invokana®), particularly in its thiophene-benzyl core. However, distinct differences emerge in halogen positioning and aromatic substitution patterns that profoundly influence synthetic accessibility and downstream pharmacological optimization. Where canagliflozin intermediates feature bromine at the 5-position of the 2-methylbenzyl segment (CAS 1030825-20-7), the iodine-containing counterpart discussed herein provides enhanced reactivity in palladium-catalyzed cross-coupling reactions at later synthetic stages, enabling more diverse structural explorations [7] [8].
The computational physicochemical profile demonstrates subtle yet impactful differences: the iodo analog exhibits a higher molecular weight (408.27 g/mol versus 361.27 g/mol for the bromo analog) and marginally increased lipophilicity (consensus log P 6.10 versus 6.06), factors that influence membrane permeability and metabolic stability. Both compounds maintain low topological polar surface area (28.24 Ų) and high gastrointestinal absorption potential, though the iodo derivative shows slightly lower aqueous solubility (0.0000699 mg/mL versus 0.000114 mg/mL) [8]. The iodine atom's larger van der Waals radius introduces subtle conformational constraints in the benzyl-thiophene linkage, potentially affecting the orientation of the fluorophenyl moiety in the bound state.
Regioselectivity in glycosylation reactions diverges significantly between these analogs. The iodine atom's superior leaving group ability facilitates direct C-aryl glycosylation via Kumada or Negishi couplings in advanced intermediates, whereas brominated precursors often require halogen exchange or protection-deprotection sequences prior to glycoside installation. This reactivity difference is exploited in streamlined synthetic routes to canagliflozin, where the brominated intermediate undergoes direct coupling with protected glucal epoxides under nickel or copper catalysis [4] [7]. The methyl group ortho to the benzylic position provides consistent steric shielding across analogs, protecting the methylene bridge from oxidative metabolism while maintaining optimal dihedral angles between the aromatic rings for target engagement.
Table 3: Structural and Physicochemical Comparison with Canagliflozin Intermediate
Parameter | 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene | Canagliflozin Brominated Intermediate |
---|---|---|
CAS Registry Number | 898566-17-1 | 1030825-20-7 |
Molecular Formula | C~18~H~14~FIS | C~18~H~14~BrFS |
Molecular Weight (g/mol) | 408.27 | 361.27 |
Consensus Log P | 6.10 | 6.06 |
Water Solubility (mg/mL) | 0.0000699 | 0.000114 |
Rotatable Bonds | 3 | 3 |
Topological PSA (Ų) | 28.24 | 28.24 |
Halogen Reactivity Index | Iodine: High (Pd~0~ coupling) | Bromine: Moderate (Pd~0~ coupling) |
The fluorine substitution pattern differentiates this compound from commercial SGLT2 inhibitor intermediates. While canagliflozin and dapagliflozin employ para-fluorophenyl groups, the meta-fluorine configuration in this compound explores alternative binding interactions within the SGLT2 active site. This positional isomerism provides valuable structure-activity relationship data regarding aryl ring electronics and their influence on inhibitor potency and selectivity. Molecular modeling suggests the meta-fluorine may form weaker dipole interactions but reduced steric clash with secondary binding pocket residues, potentially compensating through enhanced binding entropy [5] [6].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: